molecular formula C24H27N5O5 B11260773 N-(2-methoxy-5-methylphenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(2-methoxy-5-methylphenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11260773
M. Wt: 465.5 g/mol
InChI Key: FMLOZDOXJUUALG-UHFFFAOYSA-N
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Description

N-(2-METHOXY-5-METHYLPHENYL)-5-METHYL-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes methoxy and methyl groups attached to a triazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of N-(2-METHOXY-5-METHYLPHENYL)-5-METHYL-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazolopyrimidine core: This is typically achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of methoxy and methyl groups: These groups are introduced via substitution reactions using suitable reagents.

    Final assembly: The final compound is assembled through a series of coupling reactions, often involving the use of catalysts to facilitate the process.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of high-throughput synthesis techniques and advanced purification methods.

Chemical Reactions Analysis

N-(2-METHOXY-5-METHYLPHENYL)-5-METHYL-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-METHOXY-5-METHYLPHENYL)-5-METHYL-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological assays, particularly in studies related to enzyme inhibition and receptor binding.

    Medicine: Research has indicated potential therapeutic applications, including anti-cancer and anti-inflammatory activities.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-METHOXY-5-METHYLPHENYL)-5-METHYL-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects. For example, it may inhibit the activity of certain kinases or interfere with signal transduction pathways.

Comparison with Similar Compounds

N-(2-METHOXY-5-METHYLPHENYL)-5-METHYL-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be compared with other triazolopyrimidine derivatives. Similar compounds include:

These compounds share structural similarities but may differ in their biological activities and applications

Properties

Molecular Formula

C24H27N5O5

Molecular Weight

465.5 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C24H27N5O5/c1-13-7-8-17(31-3)16(9-13)28-23(30)21-14(2)27-24-25-12-26-29(24)22(21)15-10-19(33-5)20(34-6)11-18(15)32-4/h7-12,22H,1-6H3,(H,28,30)(H,25,26,27)

InChI Key

FMLOZDOXJUUALG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(NC3=NC=NN3C2C4=CC(=C(C=C4OC)OC)OC)C

Origin of Product

United States

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